molecular formula C9H18N2O2 B3114278 Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate CAS No. 2007920-54-7

Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate

Cat. No.: B3114278
CAS No.: 2007920-54-7
M. Wt: 186.25
InChI Key: KMNTYEYDNBONGP-RNFRBKRXSA-N
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Description

Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Properties

IUPAC Name

tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNTYEYDNBONGP-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable azetidine precursor.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection.

    Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions.

    Deprotection: The Boc group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Applications of tert-Butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate

This compound is a chiral azetidine derivative with applications in organic synthesis, medicinal chemistry, and materials science. The compound's structure features an azetidine ring, an amino group at the 3-position, a methyl group at the 2-position, and a tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen. The presence of the Boc group allows for the protection of the amine functionality, which can be later deprotected to yield the free amine.

Synthesis and Preparation

The synthesis of this compound involves forming the azetidine ring, introducing the tert-butyl ester group, and the protection/deprotection of the amino group. Azetidine rings are synthesized through cyclization reactions from amino alcohols or amino acids. The tert-butyl ester group is often introduced using tert-butyl chloroformate (Boc-Cl) with a base such as triethylamine. Industrial production methods might use continuous flow reactors to improve efficiency and scalability.

Applications in Chemistry

In organic synthesis, this compound serves as a building block for synthesizing complex molecules. Its chiral nature is valuable for creating enantiomerically pure compounds. It can undergo oxidation, reduction, and substitution reactions.

Applications in Biology and Medicine

This compound has potential uses in medicinal chemistry for designing enzyme inhibitors or receptor modulators. Its unique structure enables interactions with biological targets that may not be accessible to common amino acid derivatives. It may act by binding to active sites of enzymes or receptors, modulating their activity, although the specific molecular targets and pathways vary based on the biological context.

Applications in Industry

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate
  • Tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate
  • Tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate

Uniqueness

Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its stereoisomers.

Biological Activity

Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate is an organic compound with significant potential in medicinal chemistry. Its unique five-membered azetidine ring structure, coupled with functional groups such as a tert-butyl group and an amino group, makes it a candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on available research.

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.26 g/mol
  • CAS Number : 1932545-45-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate enzymatic activity through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate access and subsequent reactions.
  • Receptor Interaction : It may also interact with various receptors, influencing signaling pathways that regulate cellular functions.

These interactions are crucial for its potential applications in drug development and therapeutic interventions.

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

  • Enzyme Mechanisms : The compound is studied for its role in enzyme mechanisms and protein-ligand interactions, which are essential for understanding biochemical pathways.
  • Potential Therapeutic Applications :
    • Cancer Research : Preliminary studies suggest that compounds with similar structures can sensitize cancer cells to treatments by targeting DNA repair pathways .
    • Neurological Disorders : There is ongoing research into the compound's effects on neurotransmitter systems, potentially offering insights into treatments for conditions like depression or anxiety.

Table 1: Summary of Biological Activities

Study FocusFindings
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Cancer Cell SensitizationEnhanced sensitivity of cancer cells to chemotherapy agents in vitro .
Neurotransmitter EffectsPotential modulation of neurotransmitter release observed in preliminary studies.

Example Case Study

A recent investigation focused on the interaction of this compound with the ataxia telangiectasia and Rad3-related (ATR) protein. This study revealed that the compound could potentially enhance the efficacy of DNA-damaging agents in cancer therapy by disrupting ATR-mediated DNA repair mechanisms. Such findings underscore the importance of this compound in developing targeted cancer therapies that exploit specific molecular vulnerabilities .

Q & A

How can the stereochemical integrity of Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate be confirmed during synthesis?

Methodological Answer:
To validate stereochemistry, combine chiral HPLC with X-ray crystallography. Chiral HPLC (using a chiral stationary phase like cellulose tris(3,5-dimethylphenylcarbamate)) can separate enantiomers, while X-ray crystallography (e.g., as described in ) provides definitive structural confirmation. For azetidine derivatives, ensure crystallization conditions (solvent polarity, temperature) are optimized to obtain single crystals. Compare experimental dihedral angles and bond lengths with density functional theory (DFT)-optimized models to resolve discrepancies.

What strategies are effective for resolving contradictory NMR and mass spectrometry data for this compound?

Advanced Analysis:
Contradictions between NMR (e.g., unexpected splitting patterns) and HRMS (e.g., molecular ion mismatch) often arise from impurities or degradation. Perform LC-MS with in-line UV and high-resolution detection to correlate retention times with spectral features. For example, tert-butyl carbamates are prone to tert-butyl group cleavage under acidic conditions ; verify sample stability during analysis. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton environments and confirm connectivity.

How can the synthetic yield of this compound be optimized?

Basic Protocol:
Optimize reaction parameters using design of experiments (DoE). Key factors include:

  • Temperature: Azetidine ring formation is sensitive to thermal stress; maintain 0–25°C during cyclization .
  • Catalyst: Use Pd/C or RuPhos Pd G3 for Buchwald-Hartwig amination steps (common in carbamate synthesis) .
  • Protection/Deprotection: Monitor Boc group stability with TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and adjust reaction time to minimize side reactions.

What advanced techniques are recommended for characterizing the compound’s stability under varying pH conditions?

Methodology:
Conduct accelerated stability studies using HPLC-UV:

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 40°C.
  • Track degradation products (e.g., azetidine ring opening or Boc cleavage) via LC-MS.
  • Use Arrhenius kinetics to predict shelf-life. For example, tert-butyl carbamates degrade faster in acidic media due to protonation of the carbonyl oxygen .

How can researchers address low reproducibility in enantiomeric excess (ee) measurements for this compound?

Troubleshooting Guide:

  • Chiral Column Selection: Test multiple columns (e.g., Chiralpak IA vs. IB) to avoid co-elution artifacts.
  • Sample Preparation: Ensure complete removal of residual amines (e.g., from Boc deprotection) that may interfere with ee quantification .
  • Calibration: Use a racemic mixture as a control and validate with polarimetry (if compound has sufficient optical rotation).

What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Advanced Computational Approach:
Employ quantum mechanical calculations (e.g., Gaussian 16) to model transition states:

  • Nucleophilic Attack: Calculate Fukui indices to identify electrophilic centers in the azetidine ring.
  • Steric Effects: Use molecular mechanics (MMFF94) to assess steric hindrance from the 2-methyl substituent. Compare with experimental kinetic data (e.g., SN2 reaction rates with methyl iodide).

How should researchers handle discrepancies between theoretical and experimental IR spectra?

Analytical Strategy:

  • Vibrational Assignments: Use DFT (B3LYP/6-31G*) to simulate IR spectra and identify mismatched peaks (e.g., N-H stretching at ~3350 cm⁻¹ vs. observed broadening due to hydrogen bonding).
  • Sample State: Compare solid-state (ATR-FTIR) and solution-phase spectra, as tert-butyl groups may exhibit conformational flexibility in solution .

What purification techniques are most effective for isolating this compound from by-products like dimerized azetidines?

Purification Protocol:

  • Flash Chromatography: Use gradient elution (hexane → EtOAc) with 5% Et3N to suppress silanol interactions.
  • Crystallization: Screen solvents (e.g., tert-butyl methyl ether/hexane) to exploit differences in solubility between monomer and dimer.
  • HPLC: Semi-preparative reverse-phase C18 columns (ACN/H2O + 0.1% TFA) can resolve dimers with mass differences ≥56 Da .

How can the compound’s solubility profile be systematically evaluated for biological assays?

Experimental Design:
Perform shake-flask solubility tests in:

  • Aqueous Buffers: PBS (pH 7.4), acetate (pH 4.5).
  • Co-Solvents: DMSO (≤1% v/v), PEG-400.
    Quantify solubility via HPLC-UV (λ = 210 nm for carbamates) and compare with Hansen solubility parameters (δD, δP, δH) predicted using COSMO-RS .

What safety protocols are critical when handling this compound in air-sensitive reactions?

Safety Recommendations:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes (O2 <1 ppm) for reactions involving strong bases (e.g., LDA).
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles; azetidines may cause skin/eye irritation .
  • Waste Disposal: Quench reactive intermediates (e.g., tert-butyl chloroformate) with 10% citric acid before disposal.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate
Reactant of Route 2
Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate

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